molecular formula C8H7ClN2O B12076486 6-Chloro-5-ethoxy-pyridine-2-carbonitrile

6-Chloro-5-ethoxy-pyridine-2-carbonitrile

Cat. No.: B12076486
M. Wt: 182.61 g/mol
InChI Key: VMTFYOITGTUHTC-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxy-pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and a cyano group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves heating the reactants under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethoxy-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

6-Chloro-5-ethoxy-pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups are key functional groups that participate in binding interactions with enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-2-carbonitrile: Lacks the ethoxy group, making it less lipophilic and potentially less reactive in certain contexts.

    5-Ethoxy-2-pyridinecarbonitrile: Lacks the chloro group, which may reduce its ability to participate in certain nucleophilic substitution reactions.

    6-Chloro-2-pyridinecarbonitrile: Lacks the ethoxy group, similar to 6-Chloropyridine-2-carbonitrile.

Uniqueness

6-Chloro-5-ethoxy-pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and ethoxy groups allows for a broader range of chemical modifications and interactions compared to its analogs .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-5-ethoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-7-4-3-6(5-10)11-8(7)9/h3-4H,2H2,1H3

InChI Key

VMTFYOITGTUHTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)C#N)Cl

Origin of Product

United States

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